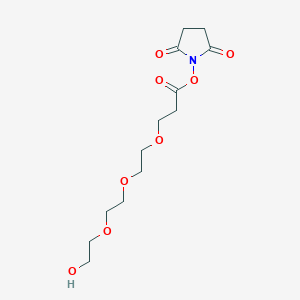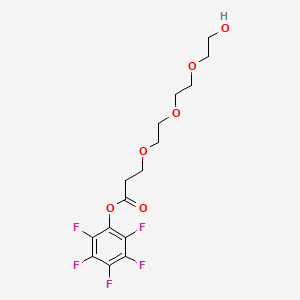
INCB-057643
Descripción general
Descripción
INCB-057643 es un inhibidor oral de moléculas pequeñas de las proteínas bromodominio y extra-terminal (BET). Las proteínas BET son una clase de lectores epigenéticos que regulan la expresión de proteínas involucradas en la oncogénesis, como el linfoma B-2, c-Myc y el factor nuclear kappa B (NF-κB). This compound ha sido evaluado en ensayos clínicos por su potencial para tratar malignidades avanzadas, incluyendo mielofibrosis y síndromes mielodisplásicos .
Mecanismo De Acción
El mecanismo de acción de INCB-057643 involucra la inhibición de las proteínas BET, que son reguladores clave de la expresión genética. Al unirse a los bromodominios de las proteínas BET, this compound previene su interacción con los residuos de lisina acetilados en las colas de histonas. Esta inhibición interrumpe la maquinaria transcripcional y lleva a la disminución de las vías oncogénicas, incluyendo las que involucran el linfoma B-2, c-Myc y el factor nuclear kappa B (NF-κB). El compuesto también modula la inflamación tumorigénica, contribuyendo a sus efectos terapéuticos .
Análisis Bioquímico
Biochemical Properties
INCB-057643 interacts with BET proteins, a class of epigenetic readers that regulate the expression of proteins implicated in oncogenesis of hematologic malignancies . It has shown to inhibit the activity of BET proteins, leading to changes in gene expression and cellular functions .
Cellular Effects
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines . It has been observed to induce apoptosis and inhibit cell viability in Diffuse Large B-Cell Lymphoma (DLBCL) cells regardless of their MYC/BCL2/TP53 status .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of BET proteins, which disrupts their interaction with acetylated histones, leading to altered gene expression . This results in the suppression of oncogenic processes regulated by transcription factors such as B-cell lymphoma-2, c-Myc, and nuclear factor kappa B .
Temporal Effects in Laboratory Settings
The effects of this compound have been evaluated over time in laboratory settings. It has shown to be generally well-tolerated and demonstrated preliminary efficacy in patients with advanced malignancies when administered as monotherapy or in combination with the Janus kinase inhibitor ruxolitinib .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models of Myeloproliferative Neoplasms (MPNs). In combination with ruxolitinib, it resulted in decreased inflammation and reduced disease burden .
Metabolic Pathways
Its mechanism of action suggests it may influence pathways regulated by BET proteins, which include various oncogenic processes .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with BET proteins to modulate gene expression .
Métodos De Preparación
La síntesis de INCB-057643 involucra múltiples pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se prepara a través de una serie de reacciones orgánicas que aseguran la formación de la estructura molecular deseada con alta pureza y rendimiento .
Análisis De Reacciones Químicas
INCB-057643 se somete a varias reacciones químicas, principalmente involucrando su interacción con las proteínas BET. El compuesto está diseñado para inhibir la unión de las proteínas BET a los residuos de lisina acetilados en las colas de histonas, modulando así la expresión genética. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para facilitar las transformaciones químicas deseadas .
Aplicaciones Científicas De Investigación
INCB-057643 ha sido estudiado ampliamente por sus potenciales aplicaciones en investigación científica, particularmente en los campos de la oncología y la hematología. El compuesto ha mostrado resultados prometedores en estudios preclínicos y clínicos para el tratamiento de mielofibrosis, síndromes mielodisplásicos y otras malignidades hematológicas. Se ha evaluado tanto como monoterapia como en combinación con otros agentes terapéuticos, como el inhibidor de la quinasa de Janus ruxolitinib .
Comparación Con Compuestos Similares
INCB-057643 es parte de una clase de inhibidores BET que incluye otros compuestos como JQ1, OTX015 y CPI-0610. En comparación con estos compuestos similares, this compound ha demostrado un perfil farmacocinético favorable y una actividad clínica alentadora en pacientes con malignidades avanzadas. Su estructura molecular única y afinidad de unión a las proteínas BET contribuyen a su potencial terapéutico distintivo .
Referencias
Propiedades
IUPAC Name |
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSAMEOETVNDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820889-23-3 | |
| Record name | INCB-057643 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB-057643 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INCB-057643 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















